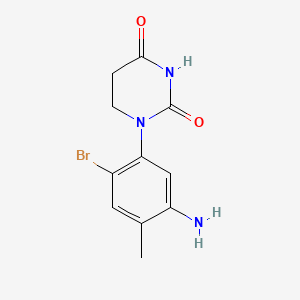
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine is an organic compound that features both a pyridine ring and a tetrahydrofuran ring. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, a suitable leaving group is introduced at the 3-position.
Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran is functionalized to introduce a reactive group at the 3-position.
Coupling Reaction: The pyridine and tetrahydrofuran derivatives are coupled using a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or nitrile.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine group could yield an imine, while reduction of the pyridine ring could yield a piperidine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and tetrahydrofuran rings.
Medicine: As a potential drug candidate or lead compound for the development of new therapeutics.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine would depend on its specific biological target. Generally, compounds with pyridine and tetrahydrofuran rings can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-2-amine: Similar structure but with the amine group at a different position.
1-(Pyridin-3-yl)-3-(tetrahydrofuran-2-yl)propan-1-amine: Similar structure but with the tetrahydrofuran ring at a different position.
1-(Pyridin-2-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine: Similar structure but with the pyridine ring at a different position.
Uniqueness
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine is unique due to the specific positioning of the pyridine and tetrahydrofuran rings, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it suitable for particular applications in research and industry.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(oxolan-3-yl)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C12H18N2O/c13-12(11-2-1-6-14-8-11)4-3-10-5-7-15-9-10/h1-2,6,8,10,12H,3-5,7,9,13H2 |
Clave InChI |
BKKVZXYNKXDYFM-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1CCC(C2=CN=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)


![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13487613.png)



![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)



